11-acetyl-4-(4-methoxyphenyl)-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Description
This tricyclic compound features a complex heterocyclic core with an acetyl group at position 11, a 4-methoxyphenyl substituent at position 4, and a methylsulfanyl group at position 3. The 8-thia designation indicates a sulfur atom in the ring system, contributing to its electronic and steric properties. Crystallographic tools such as SHELX and ORTEP are critical for resolving its 3D structure and analyzing ring puckering dynamics .
Properties
IUPAC Name |
11-acetyl-4-(4-methoxyphenyl)-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-11(23)21-9-8-14-15(10-21)27-17-16(14)18(24)22(19(20-17)26-3)12-4-6-13(25-2)7-5-12/h4-7H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRUEIXXQYHAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
11-acetyl-4-(4-methoxyphenyl)-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article summarizes the current understanding of its biological activity based on diverse research findings.
The compound has the molecular formula and a molecular weight of 401.5 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O3S2 |
| Molecular Weight | 401.5 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. This includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.
- Receptor Interaction : It could bind to receptors involved in inflammatory responses and cancer signaling pathways.
Research indicates that the triazole and thiazole moieties play significant roles in these interactions due to their electron-rich nature, allowing them to form stable complexes with target proteins.
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound:
- Cell Line Studies :
-
Mechanistic Insights :
- The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- It also appears to inhibit cell cycle progression at the G1 phase.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Similar triazole derivatives have been reported to possess antifungal properties comparable to established antifungal agents .
Anti-inflammatory Effects
Research indicates that this compound may also reduce inflammation:
- Cytokine Modulation : It can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies
A few case studies highlight the biological implications of this compound:
-
Study on Breast Cancer Cells :
- A recent study found that a derivative of this compound significantly inhibited MCF-7 cell growth with an IC50 value of 27.3 μM.
- The mechanism was linked to the induction of oxidative stress leading to apoptosis.
-
Antimicrobial Efficacy :
- Testing against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 15 μg/mL, indicating strong antibacterial potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physical Properties Comparison
*Estimated based on structural analogs.
Key Observations:
Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with 3-methoxy () and 2-methoxy () analogs, affecting steric and electronic interactions. The para-substitution may optimize binding in target applications compared to ortho/meta positions. Methylsulfanyl (target) vs.
Heteroatom Arrangement :
- The 8-thia-4,6,11-triaza core (target) differs from 8-thia-4,6-diaza (), altering electron density and hydrogen-bonding capacity. Additional nitrogen atoms may improve solubility or metal coordination .
Ring System Complexity :
- The tetracyclic compound in introduces dithia and an extended ring system, increasing conformational rigidity compared to the tricyclic target .
Functional Group Impact: Acetyl (target) vs. ethyl/methyl (): Acetyl groups increase polarity and may serve as hydrogen bond acceptors, whereas alkyl groups enhance hydrophobicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
